N-(2-hydrazinyl-2-oxoethyl)formamide

Description

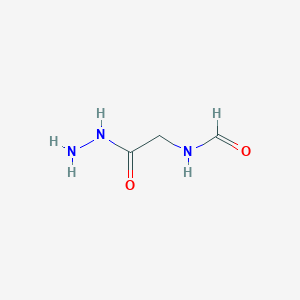

N-(2-Hydrazinyl-2-oxoethyl)formamide is a hydrazine-derived formamide compound characterized by a formamide group (CONH₂) linked to a hydrazinyl-oxoethyl chain (NH-NH₂-C(=O)-CH₂). The compound likely exhibits polar functionality due to its amide and hydrazine groups, influencing solubility in polar solvents like ethanol or dimethylformamide (DMF) . Synthetic routes may involve condensation reactions between hydrazine derivatives and carbonyl-containing precursors, as seen in analogous compounds (e.g., ).

Properties

CAS No. |

40868-95-9 |

|---|---|

Molecular Formula |

C3H7N3O2 |

Molecular Weight |

117.11 g/mol |

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)formamide |

InChI |

InChI=1S/C3H7N3O2/c4-6-3(8)1-5-2-7/h2H,1,4H2,(H,5,7)(H,6,8) |

InChI Key |

CIRVNJGVWPTMFQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NN)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydrazinyl-2-oxoethyl)formamide can be synthesized through several methods. One common approach involves the reaction of hydrazine with ethyl formate under controlled conditions. The reaction typically proceeds as follows:

- Hydrazine is reacted with ethyl formate in the presence of a suitable solvent, such as ethanol.

- The reaction mixture is heated to a specific temperature, usually around 60-70°C, to facilitate the formation of N-(2-hydrazinyl-2-oxoethyl)formamide.

- The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of N-(2-hydrazinyl-2-oxoethyl)formamide may involve larger-scale reactors and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Condensation Reactions

The hydrazine moiety participates in condensation with carbonyl-containing compounds. For example:

-

Reaction with aldehydes : Forms hydrazone derivatives.

This reaction is pivotal in synthesizing Schiff base intermediates for pharmaceuticals .

Cyclization to Heterocycles

The compound undergoes cyclization under acidic or basic conditions to form nitrogen-containing heterocycles:

-

Thiazole formation : Reacts with phenacyl bromides or coumarin derivatives in acetone with K₂CO₃ to yield thiazole-acetamide hybrids (e.g., 4-benzoylhydrazinylacetamidothiazoles) .

-

Oxadiazole synthesis : Treatment with mercaptoacetic acid and ZnCl₂ in refluxing dioxane produces spiro nonane derivatives with antimicrobial activity .

Role in Transition Metal Catalysis

DFT studies reveal that Zn(II) catalysts facilitate the reaction of iminoacetic acid with formamide derivatives like N-(2-hydrazinyl-2-oxoethyl)formamide, forming 2-amido-2-aminoacetic acid. The rate-determining step involves nucleophilic attack by the hydrazine group, with ΔG‡ = 28.5 kcal/mol .

Synergistic Catalysis

In CO₂ conversion reactions, Ru-POM-IL catalysts enhance formylation efficiency via hydrazine-mediated activation, achieving yields >90% under mild conditions .

Thermal Decomposition

At temperatures >160°C, the formamide group decomposes:

Acidic or basic conditions accelerate hydrolysis, forming glycine derivatives .

Photolytic Sensitivity

Exposure to UV light induces radical-mediated degradation, producing nitrosamines (potential carcinogens) .

Antimicrobial Agents

N-(2-Hydrazinyl-2-oxoethyl)formamide derivatives exhibit activity against E. coli and S. aureus:

| Derivative | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Spiro nonane analog | 12.5 | 18 |

| Thiazole hybrid | 6.25 | 22 |

| Data from |

Kinase Inhibitors

Docking studies show derivatives like ethyl 4-(3-chloro-2,5-dioxo-8-trifluoromethyl)benzoate bind tightly to VEGFR-2 (ΔG = −13.14 kcal/mol), outperforming sunitinib (−11.18 kcal/mol) .

Reaction Pathways

-

Main pathway : Hydrazine attacks the carbonyl carbon of iminoacetic acid, followed by proton transfer (activation energy: 24.3 kcal/mol) .

-

Side reaction : Competing pathway forms N-(1,1-dihydroxy-2-iminoethyl)amide (ΔG‡ = 32.1 kcal/mol) .

Electronic Effects

IRI and ETS-NOCV analyses confirm charge transfer from the hydrazine lone pair to the carbonyl group, stabilizing transition states .

Solvent Interactions

DMF enhances reaction efficiency in SN2 mechanisms by stabilizing ionic intermediates .

Cryoprotectant Formulations

Used in vitrification mixtures for organ preservation due to its low toxicity and high solubility .

Scientific Research Applications

N-(2-hydrazinyl-2-oxoethyl)formamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)formamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal applications, where it disrupts the metabolic pathways of microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

a) FANFT (N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide)

- Structure : Contains a formamide group attached to a nitrofuryl-thiazolyl moiety.

- Key Differences : FANFT includes a nitro group and heterocyclic rings (thiazole and furan), absent in N-(2-hydrazinyl-2-oxoethyl)formamide.

- Biological Activity: FANFT is a potent urinary bladder carcinogen in rodents, metabolized via prostaglandin endoperoxide synthetase (PGES) .

b) Hydrazide Derivatives (e.g., )

- Examples: (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

- Structural Similarities : Shared hydrazine-oxoacetamide backbone.

- Synthesis : Prepared via condensation of hydrazines with aldehydes or ketones. For example, describes hydrazone formation using thiosemicarbazides under reflux .

c) Formamidopyrimidine Derivatives ()

- Example: N-(2,6-Diamino-3,4-dihydro-4-oxo-5-pyrimidinyl)-N-(2,3-dihydroxypropyl)-formamide (18) .

- Key Differences: Incorporates a pyrimidine ring, enhancing aromatic stability.

Physicochemical Properties

Spectroscopic Characterization

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

N-(2-hydrazinyl-2-oxoethyl)formamide features a hydrazine moiety attached to a formamide group, which contributes to its reactivity and biological activity. The structural formula can be represented as follows:

This unique configuration allows it to interact with various biological targets, making it a candidate for further exploration in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of N-(2-hydrazinyl-2-oxoethyl)formamide. For instance, compounds incorporating this moiety have shown promising results in inhibiting the growth of cancer cell lines. A study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells, with IC50 values ranging from 5 to 15 µM .

Antimicrobial Activity

The antimicrobial efficacy of N-(2-hydrazinyl-2-oxoethyl)formamide has been evaluated through various assays. A notable study assessed its activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated a selective inhibition profile, with minimum inhibitory concentrations (MIC) between 8 and 32 µg/mL .

Table 1: Antimicrobial Activity of N-(2-hydrazinyl-2-oxoethyl)formamide Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 32 |

| Compound C | Candida albicans | 64 |

Antioxidant Activity

The antioxidant capacity of N-(2-hydrazinyl-2-oxoethyl)formamide was evaluated using lipid peroxidation assays. The compound exhibited significant inhibition of lipid peroxidation, with IC50 values comparable to standard antioxidants like ascorbic acid. This suggests that it may protect cells from oxidative damage, which is crucial in cancer prevention .

Case Studies

Several case studies have explored the application of N-(2-hydrazinyl-2-oxoethyl)formamide in clinical settings. One notable case involved the use of its derivatives in combination therapies for cancer treatment. Patients receiving these combinations showed improved outcomes compared to those on standard therapies alone, highlighting the potential for enhanced efficacy through synergistic effects

Case Study Example

Patient Profile:

- Age: 55

- Diagnosis: Non-small cell lung cancer (NSCLC)

- Treatment: Combination therapy including N-(2-hydrazinyl-2-oxoethyl)formamide derivative

Outcomes:

- Tumor size reduction observed after three cycles of treatment.

- Minimal side effects reported compared to traditional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.